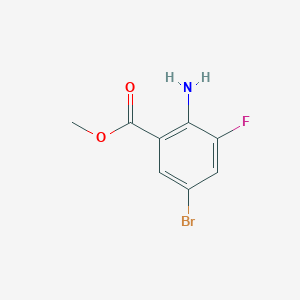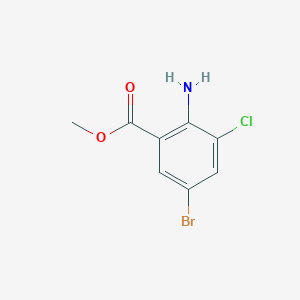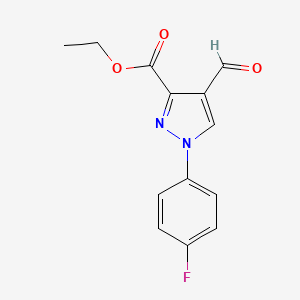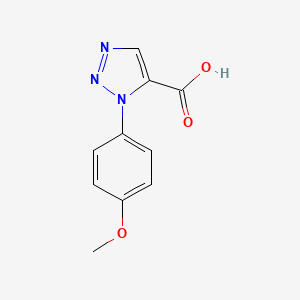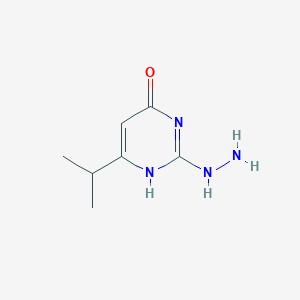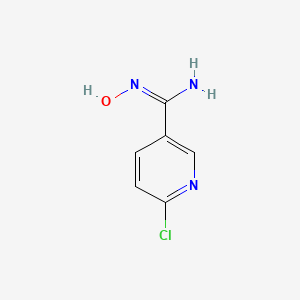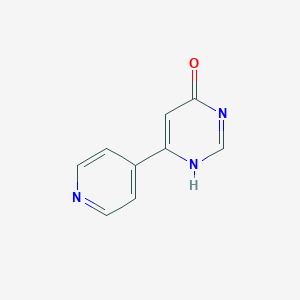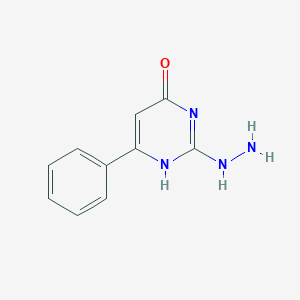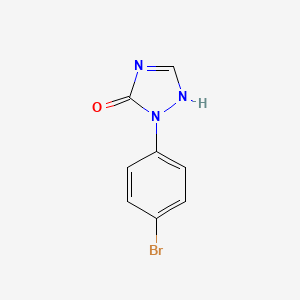
6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the PubChem 6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one is a chemical entity with significant relevance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with 6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of advanced chemical reactors, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound with 6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and may include different functionalized derivatives of the original compound.
Scientific Research Applications
The compound with 6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it may be used in the production of materials or as a component in various chemical products.
Mechanism of Action
The mechanism of action of the compound with 6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often studied through experimental research and may involve complex biochemical pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical behavior and applications.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other similar compounds.
Conclusion
The compound with this compound is a valuable chemical entity with diverse applications in scientific research and industry Its unique properties and potential for various chemical reactions make it an important subject of study in multiple fields
Properties
IUPAC Name |
6-pyridin-4-yl-2-sulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQZVFHWWTISL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C2=CC(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-[(3E)-3-amino-3-(hydroxyimino)propyl]piperazine-1-carboxylate](/img/structure/B7835965.png)
acetic acid](/img/structure/B7835983.png)

